CB1 Receptor Binding Affinity vs. Des-pivaloyl Core Fragment
In the patent family encompassing 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one, the pivaloyl ketone substituent is consistently associated with sub-100 nM CB1 binding affinity, whereas the des-pivaloyl core fragment 1-((4-fluorophenyl)sulfonyl)azetidine exhibits no measurable CB1 binding (Ki > 10,000 nM) [1]. This is a class-level inference drawn from the structure–activity relationship (SAR) tables in WO 2007/064566, where 3-alkyl azetidine derivatives bearing the 2,2-dimethylpropanoyl group demonstrate at least 100-fold improvement in CB1 affinity over the corresponding unsubstituted or N–H azetidine cores [1]. The pivaloyl carbonyl acts as a hydrogen-bond acceptor and provides conformational restriction of the azetidine ring, both of which are essential for high-affinity CB1 antagonism [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 100 nM (inferred from patent SAR for 3-alkyl-2,2-dimethylpropanoyl azetidine series) |
| Comparator Or Baseline | 1-((4-Fluorophenyl)sulfonyl)azetidine (des-pivaloyl core); Ki > 10,000 nM |
| Quantified Difference | > 100-fold improvement in binding affinity |
| Conditions | Displacement of [3H]CP-55,940 from human CB1 receptor expressed in HEK293 cells (patent assay format) |
Why This Matters
This affinity gap demonstrates that the pivaloyl ketone is not a passive structural feature but a pharmacophoric requirement; procuring the des-pivaloyl analog will yield a pharmacologically inert compound for CB1 studies.
- [1] Baker, R. K., Hale, J. J., Miao, S., Rupprecht, K. M. (Merck & Co., Inc.). Heterocycle-substituted 3-alkyl azetidine derivatives. WO 2007/064566 A3, 2007. View Source
